Xylulose 5-phosphate

Description

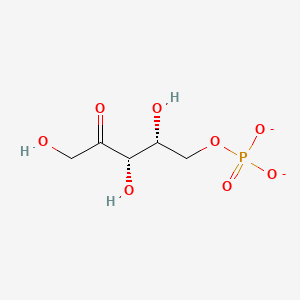

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9O8P-2 |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5-/m1/s1 |

InChI Key |

FNZLKVNUWIIPSJ-RFZPGFLSSA-L |

SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

Synonyms |

D-xylulose-5-phosphate xylulose-5-phosphate xylulose-5-phosphate, (D)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Xylulose 5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylulose 5-phosphate (Xu5P) is a central figure in cellular metabolism, acting as a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). Beyond its structural role in carbon shuffling, Xu5P has emerged as a critical signaling molecule, linking carbohydrate metabolism with major biosynthetic and energy-producing pathways, including glycolysis and lipogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of Xu5P, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

Introduction

The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis. It is responsible for producing NADPH, a primary cellular reductant, and the precursors for nucleotide biosynthesis. The pathway is divided into an oxidative and a non-oxidative phase. While the oxidative phase is largely unidirectional, the non-oxidative phase consists of a series of reversible reactions that interconvert pentose phosphates and link the PPP with glycolysis. This compound is a key ketopentose phosphate that lies at the heart of this non-oxidative branch, orchestrating the flow of carbon through this intricate network. Furthermore, Xu5P acts as a metabolic sensor, signaling the abundance of carbohydrates and triggering adaptive responses in cellular metabolism.

The Metabolic Role of this compound in the Pentose Phosphate Pathway

This compound is primarily formed from D-ribulose 5-phosphate through the action of the enzyme D-ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1)[1][2]. This reversible epimerization is a critical step in the non-oxidative PPP, providing the substrate for the subsequent transketolase reactions.

The central metabolic fate of Xu5P within the PPP is to serve as a two-carbon (glycolaldehyde) donor in reactions catalyzed by transketolase (TKT, EC 2.2.1.1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme[3]. Transketolase catalyzes two key reversible reactions in the non-oxidative PPP:

-

This compound + Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate

-

This compound + Erythrose 4-phosphate ⇌ Fructose (B13574) 6-phosphate + Glyceraldehyde 3-phosphate

These reactions are fundamental for the interconversion of five-carbon sugars with three-, four-, six-, and seven-carbon sugars, thereby connecting the PPP with the glycolytic pathway through the intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate.

Quantitative Data: Enzyme Kinetics and Metabolite Concentrations

Understanding the quantitative aspects of Xu5P metabolism is crucial for modeling metabolic flux and identifying potential targets for therapeutic intervention.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |

| Ribulose-5-Phosphate 3-Epimerase | Trypanosoma cruzi (recombinant) | D-Ribulose 5-Phosphate | 2.21 ± 0.23 mM | - | [4] |

| Transketolase | Human Erythrocyte | Thiamine Diphosphate (B83284) (TDP) | 65 ± 14 nM (after pre-incubation) | - | [5] |

| Transketolase | Human Erythrocyte | Thiamine Diphosphate (TDP) | 2.3 ± 1.6 µM (simultaneous addition) | - | [5] |

Table 2: Intracellular Concentrations of this compound in Rat Liver

| Dietary State | This compound (nmol/g) | Ribulose 5-Phosphate (nmol/g) | [Xu5P]/[Ru5P] Ratio | Reference |

| 48 h Starved | 3.8 ± 0.3 | 3.4 ± 0.3 | 1.12 ± 0.07 | |

| Ad libitum Fed | 8.6 ± 0.3 | 5.8 ± 0.2 | 1.48 ± 0.04 | |

| Low-fat Meal Fed | 66.3 ± 8.3 | 37.1 ± 5.3 | 1.78 ± 0.03 |

The Signaling Role of this compound

Beyond its metabolic role, Xu5P is a key signaling molecule that communicates the status of carbohydrate availability to downstream pathways, most notably glycolysis and lipogenesis. This regulatory function is primarily mediated through the activation of Protein Phosphatase 2A (PP2A) [6][7].

Activation of Glycolysis

In response to high glucose levels, the concentration of Xu5P rises. Xu5P allosterically activates a specific isoform of PP2A, which then dephosphorylates and activates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) . This leads to an increase in the concentration of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. This mechanism ensures that an abundance of glucose, sensed through the PPP, stimulates its own breakdown via glycolysis.

Promotion of Lipogenesis

Xu5P-activated PP2A also plays a crucial role in promoting the synthesis of fatty acids. It dephosphorylates and activates the carbohydrate-responsive element-binding protein (ChREBP) , a key transcription factor for lipogenic genes[6][7]. Under low glucose conditions, ChREBP is phosphorylated and retained in the cytoplasm. The rise in Xu5P triggers its dephosphorylation by PP2A, leading to its translocation to the nucleus and the activation of genes encoding enzymes involved in fatty acid synthesis, such as ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).

Experimental Protocols

Spectrophotometric Assay for Transketolase Activity

This protocol is adapted from methods used for measuring erythrocyte transketolase activity, a common clinical indicator of thiamine status.

Principle: The activity of transketolase is measured in a coupled enzyme assay. The glyceraldehyde-3-phosphate produced from the transketolase reaction is converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the transketolase activity.

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2.

-

Substrate Solution: 10 mM D-ribose 5-phosphate, 10 mM D-xylulose 5-phosphate.

-

Coupling Enzymes: Glycerol-3-phosphate dehydrogenase (10 units/mL) and triosephosphate isomerase (100 units/mL).

-

NADH Solution: 5 mM NADH.

-

Thiamine Pyrophosphate (TPP) Solution: 1 mM TPP.

-

Sample: Hemolysate or purified enzyme preparation.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Reaction Buffer

-

50 µL Substrate Solution

-

20 µL Coupling Enzymes

-

50 µL NADH Solution

-

10 µL TPP Solution

-

-

Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 20 µL of the sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of transketolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyceraldehyde-3-phosphate per minute under the assay conditions.

Quantification of this compound by Mass Spectrometry

This protocol provides a general workflow for the analysis of Xu5P and other PPP intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: Cellular metabolites are extracted and separated by liquid chromatography. The eluting compounds are then ionized and detected by a mass spectrometer. Quantification is achieved by comparing the signal of the endogenous metabolite to that of a known amount of a stable isotope-labeled internal standard.

Materials:

-

Extraction Solvent: 80% Methanol, pre-chilled to -80°C.

-

Internal Standard: 13C-labeled this compound.

-

LC Column: A column suitable for polar metabolite separation (e.g., HILIC or ion-pair reversed-phase).

-

LC-MS System: A high-resolution mass spectrometer coupled to a liquid chromatography system.

Procedure:

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by adding ice-cold extraction solvent to the cell culture or tissue sample.

-

Scrape or homogenize the sample in the extraction solvent.

-

Add the internal standard.

-

Centrifuge to pellet cellular debris and proteins.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Inject the metabolite extract onto the LC column.

-

Separate the metabolites using an appropriate gradient elution method.

-

Detect the eluting metabolites using the mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound and its labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous Xu5P and the 13C-labeled internal standard.

-

Calculate the concentration of Xu5P in the sample based on the peak area ratio and the known concentration of the internal standard.

-

Visualizations of Pathways and Logical Relationships

The Central Role of this compound in the Non-Oxidative Pentose Phosphate Pathway

Caption: The non-oxidative pentose phosphate pathway highlighting this compound.

Signaling Cascade of this compound in Regulating Glycolysis and Lipogenesis

Caption: this compound signaling to glycolysis and lipogenesis.

Conclusion

This compound stands as a critical nexus in cellular metabolism, proficiently executing dual roles as a metabolic intermediate and a signaling molecule. Its position at the heart of the non-oxidative pentose phosphate pathway allows it to direct carbon flow between this pathway and glycolysis, while its ability to activate PP2A provides a sophisticated mechanism for coordinating carbohydrate metabolism with biosynthetic processes. A thorough understanding of the functions of Xu5P, supported by robust quantitative data and detailed experimental methodologies, is paramount for researchers and drug development professionals seeking to modulate these pathways in the context of various diseases, including metabolic disorders and cancer. The information and protocols presented in this guide offer a solid foundation for advancing these research endeavors.

References

- 1. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Transketolase - Wikipedia [en.wikipedia.org]

- 4. Structure, kinetic characterization and subcellular localization of the two ribulose 5-phosphate epimerase isoenzymes from Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Metabolic Journey of Xylulose 5-Phosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylulose 5-phosphate (X5P) is a pivotal intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route with far-reaching implications for cellular homeostasis, biosynthesis, and redox balance.[1][2] While initially recognized for its role in the interconversion of sugar phosphates, X5P has emerged as a critical signaling molecule, influencing gene expression and key metabolic processes such as glycolysis and lipogenesis. This technical guide provides a comprehensive overview of the discovery, history, and metabolism of this compound, with a focus on the core enzymatic reactions, regulatory functions, and the experimental methodologies that have been instrumental in unraveling its complex roles.

Historical Perspective: Unraveling the Pentose Phosphate Pathway

The journey to understanding this compound metabolism is intrinsically linked to the elucidation of the pentose phosphate pathway, a scientific endeavor that spanned several decades.

Early Discoveries and the "Hexose Monophosphate Shunt"

In the 1930s, Otto Warburg's pioneering work on erythrocyte metabolism revealed the oxidation of glucose 6-phosphate to 6-phosphogluconate, a reaction independent of glycolysis.[3] This discovery laid the groundwork for what was then termed the "hexose monophosphate shunt" or "phosphogluconate pathway."[1][2] Subsequent research by various scientists, including Frank Dickens, further characterized the initial oxidative phase of the pathway, demonstrating the production of pentose phosphates and carbon dioxide.

The Seminal Contributions of B. L. Horecker

The intricate network of sugar phosphate interconversions in the non-oxidative branch of the PPP was largely unraveled in the 1950s through the groundbreaking work of Bernard L. Horecker and his colleagues.[1] Their research was instrumental in identifying the key enzymes and intermediates that connect the PPP with glycolysis.

A pivotal moment in this research was the identification of This compound as a key intermediate. In a 1956 paper, Horecker, Hurwitz, and Smyrniotis detailed the role of X5P in the transketolase reaction, solidifying its position within the metabolic map.[4]

Discovery of the Key Enzymes

The elucidation of the non-oxidative PPP was dependent on the discovery and characterization of its core enzymes:

-

Transketolase: This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme was independently discovered by Efraim Racker and B. L. Horecker in 1953.[5] Transketolase catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[5]

-

Transaldolase: The discovery of transaldolase is also credited to the work of B. L. Horecker's group. They purified and characterized this enzyme, which catalyzes the transfer of a three-carbon dihydroxyacetone moiety.

-

Ribulose-5-Phosphate 3-Epimerase: This enzyme, responsible for the interconversion of ribulose 5-phosphate and this compound, was also identified and characterized during this period of intense research into pentose metabolism.[6][7]

The Central Role of this compound in Metabolism

This compound is a ketopentose phosphate that occupies a central crossroads in cellular metabolism. It is primarily formed from D-ribulose 5-phosphate through the action of ribulose-5-phosphate 3-epimerase.[8]

The Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the PPP is a series of reversible reactions that interconvert three-, four-, five-, six-, and seven-carbon sugar phosphates. X5P plays a crucial role as the primary donor of a two-carbon unit in reactions catalyzed by transketolase.[4]

The key reactions involving X5P are:

-

This compound + Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate (catalyzed by Transketolase)

-

This compound + Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate (catalyzed by Transketolase)

These reactions are essential for the synthesis of precursors for nucleotide biosynthesis (ribose 5-phosphate) and aromatic amino acids (erythrose 4-phosphate), as well as for regenerating intermediates of glycolysis (fructose 6-phosphate and glyceraldehyde 3-phosphate).[1][2]

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of this compound in the transketolase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EC 5.1.3.1 [iubmb.qmul.ac.uk]

- 8. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]

Biochemical properties and structure of xylulose 5-phosphate.

An In-Depth Technical Guide to the Biochemical Properties and Structure of Xylulose 5-Phosphate

Abstract

This compound (X5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), holding a central position in cellular carbon metabolism. Beyond its structural role as a precursor for nucleotide biosynthesis and as a key player in the interconversion of sugars, X5P has emerged as a critical signaling molecule. It acts as a metabolic sensor, linking glucose availability to the regulation of glycolysis and lipogenesis. This technical guide provides a comprehensive overview of the structure, biochemical properties, and metabolic significance of this compound. It details its role in metabolic pathways, its function as a signaling molecule, and presents quantitative data and detailed experimental protocols for its analysis, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

D-Xylulose (B119806) 5-phosphate is a phosphorylated ketopentose, meaning it is a five-carbon sugar with a ketone functional group and a phosphate group attached at the fifth carbon. It is an intermediate in the pentose phosphate pathway and is formed from its epimer, D-ribulose (B119500) 5-phosphate.[1][2]

Physicochemical Properties

The fundamental properties of D-Xylulose 5-phosphate are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₅H₁₁O₈P | [1][3][4][5] |

| Average Molecular Weight | 230.11 g/mol | [1][3][4][6][7] |

| Monoisotopic Molecular Weight | 230.01915384 Da | [3] |

| CAS Number | 4212-65-1 | [2][3][4] |

| IUPAC Name | {[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid | [3][4] |

| Synonyms | D-Xylulose 5-phosphate, X5P, Xu-5-P | [3] |

| InChI Key | FNZLKVNUWIIPSJ-RFZPGFLSSA-N | [2][3] |

| SMILES | OCC(=O)--INVALID-LINK----INVALID-LINK--COP(O)(O)=O | [1][3] |

| Cellular Location | Cytoplasm | [8] |

Biochemical Roles and Metabolic Pathways

This compound is a central hub in metabolism, primarily known for its role in the non-oxidative phase of the pentose phosphate pathway, but also for its involvement in other metabolic routes and as a key signaling molecule.

The Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway parallel to glycolysis.[9] X5P is a key intermediate in the non-oxidative branch of the PPP, which is responsible for the interconversion of sugar phosphates.[2]

-

Formation : X5P is synthesized from its epimer, D-ribulose 5-phosphate (a product of the oxidative phase), in a reversible reaction catalyzed by the enzyme ribulose-5-phosphate 3-epimerase.[2][10]

-

Metabolic Fate : X5P serves as a substrate for the enzyme transketolase. In this reaction, transketolase transfers a two-carbon unit from X5P to an acceptor molecule, such as ribose 5-phosphate or erythrose 4-phosphate. This generates the glycolytic intermediates glyceraldehyde 3-phosphate and fructose (B13574) 6-phosphate, thus linking the PPP to glycolysis.[2]

Regulatory and Signaling Functions

Recent research has established X5P as a key signaling molecule that coordinates carbohydrate and lipid metabolism.[9] It acts as a sensor of high glucose levels, initiating a cascade that upregulates both glycolysis and fatty acid synthesis.

This regulation is primarily mediated through the activation of Protein Phosphatase 2A (PP2A).[11][12]

-

Activation of Glycolysis : X5P-activated PP2A dephosphorylates the bifunctional enzyme PFK-2/FBPase-2. This activates the PFK-2 kinase activity, leading to an increase in fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1][13]

-

Activation of Lipogenesis : X5P-activated PP2A also dephosphorylates the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP).[2][11] Dephosphorylation promotes ChREBP's translocation into the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of lipogenic genes, activating their transcription.[2] This leads to increased synthesis of enzymes required for fatty acid and triglyceride production.

Quantitative Data

The intracellular concentration of this compound can vary significantly depending on the metabolic state of the cell.

| Tissue | Condition | Concentration (nmol/g) | Reference |

| Rat Liver | 48h Starved | 3.8 ± 0.3 | [14] |

| Rat Liver | Ad libitum fed | 8.6 ± 0.3 | [14] |

| Rat Liver | Meal-fed (fat-free diet) | 66.3 ± 8.3 | [14] |

Kinetic parameters for enzymes that metabolize X5P are crucial for understanding metabolic flux. The following table provides data for this compound/fructose 6-phosphate phosphoketolase (Xfp), an enzyme that uses X5P as a substrate.

| Enzyme | Organism | Substrate | K₀.₅ (mM) | Vₘₐₓ (U/mg) | Hill Coefficient (h) | Reference |

| Xfp2 | Cryptococcus neoformans | This compound | 15.1 ± 1.1 | 1.8 ± 0.1 | 1.7 ± 0.1 | [15] |

Note: The kinetics for this enzyme did not follow the Michaelis-Menten model, exhibiting positive cooperativity for X5P, hence the use of K₀.₅ and the Hill coefficient instead of Kₘ.[15]

Methodologies for Experimental Analysis

Accurate quantification of X5P and characterization of related enzymes are essential for metabolic research. Due to its polarity and similarity to other sugar phosphates, advanced analytical techniques are required.[2]

Quantification of this compound

This method provides a straightforward way to determine X5P concentrations in tissue extracts.

Principle: This assay is based on the enzymatic conversion of X5P and other pentose phosphates, ultimately leading to a change in NAD(P)H concentration, which can be measured spectrophotometrically at 340 nm. It relies on a series of coupled enzyme reactions.

Protocol Outline:

-

Tissue Extraction: Homogenize frozen tissue in perchloric acid and centrifuge to precipitate proteins. Neutralize the supernatant with a potassium carbonate solution.

-

Reaction Mixture: Prepare a reaction buffer containing triethanolamine, EDTA, and MgCl₂.

-

Enzymatic Reactions:

-

Add transketolase and ribose-5-phosphate (B1218738) isomerase to the sample. Transketolase will react with any endogenous X5P and ribose 5-phosphate.

-

Add glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase, along with NADH. The glyceraldehyde 3-phosphate produced by the transketolase reaction is measured by the oxidation of NADH.

-

The total change in absorbance is proportional to the initial amount of X5P and ribose 5-phosphate.

-

-

Blanks and Standards: Run parallel assays with known standards of X5P and without tissue extract (blanks) to ensure accuracy.

LC-MS is a powerful technique for the simultaneous analysis of multiple polar metabolites, including sugar phosphates, with high sensitivity and specificity.[9]

Principle: Metabolites are first separated based on their physicochemical properties by liquid chromatography and then detected and quantified by a mass spectrometer based on their mass-to-charge ratio.

Protocol Outline:

-

Sample Preparation: Perform a metabolite extraction from cells or tissues, typically using a cold solvent mixture (e.g., methanol/water). Centrifuge to remove debris.

-

Chromatographic Separation:

-

Inject the extract into an LC system.

-

Use a column suitable for polar compounds, such as an ion-pairing reversed-phase column or a mixed-mode column.

-

Elute the metabolites using a gradient of aqueous and organic mobile phases.

-

-

Mass Spectrometry Detection:

-

The eluent from the LC is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity in quantifying the target metabolite (X5P).

-

-

Data Analysis: Quantify X5P by comparing the peak area from the sample to a standard curve generated from known concentrations of an X5P standard.

Enzyme Kinetic Assays (Phosphoketolase Example)

Characterizing the kinetics of enzymes that use X5P as a substrate is vital for understanding metabolic regulation.

Principle: The activity of this compound/fructose 6-phosphate phosphoketolase (Xfp) is determined by measuring the rate of acetyl phosphate production from X5P and inorganic phosphate.[15][16] The product, acetyl phosphate, can be measured in a coupled assay.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., MES, pH 6.0), thiamine (B1217682) pyrophosphate (TPP), MgCl₂, DTT, and a defined concentration of inorganic phosphate.[16]

-

Substrate Variation: Prepare a series of reaction mixtures with varying concentrations of this compound to determine kinetic parameters like K₀.₅ and Vₘₐₓ.

-

Reaction Initiation: Pre-incubate the mixture at the optimal temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified Xfp enzyme.[16]

-

Reaction Quenching: After a specific time, stop the reaction (e.g., by adding a strong acid).

-

Product Quantification: Measure the amount of acetyl phosphate formed. This can be done using a colorimetric assay where acetyl phosphate reacts with hydroxylamine (B1172632) to form acetohydroxamic acid, which forms a colored complex with ferric ions.

-

Data Analysis: Plot the initial reaction velocities against the substrate (X5P) concentration. Fit the data to an appropriate kinetic model (e.g., Michaelis-Menten or Hill equation) to determine the kinetic parameters.[15]

Conclusion

This compound is far more than a simple intermediate in the pentose phosphate pathway. Its dual role as a metabolic hub and a potent signaling molecule places it at the nexus of carbohydrate and lipid metabolism. The ability of X5P to sense glucose availability and subsequently activate key pathways for glucose utilization and energy storage underscores its importance in maintaining metabolic homeostasis. For researchers and drug development professionals, the enzymes that produce and consume X5P, as well as the signaling pathways it regulates, represent promising targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A thorough understanding of its biochemical properties and the methods for its analysis is therefore critical for advancing research in these fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]

- 3. P. aeruginosa Metabolome Database: this compound (PAMDB000653) [pseudomonas.umaryland.edu]

- 4. D-xylulose 5-phosphate | C5H11O8P | CID 439190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikidata [wikidata.org]

- 6. D -Xylulose 5-phosphate = 95 TLC 138482-70-9 [sigmaaldrich.com]

- 7. D-xylulose 5-phosphate | CAS#:4212-65-1 | Chemsrc [chemsrc.com]

- 8. Reactome | Formation of xylulose-5-phosphate [reactome.org]

- 9. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 10. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0000868) [hmdb.ca]

- 13. Solved How does this compound regulate glucose | Chegg.com [chegg.com]

- 14. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical and Kinetic Characterization of this compound/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric Regulation of Lactobacillus plantarum this compound/Fructose 6-Phosphate Phosphoketolase (Xfp) - PMC [pmc.ncbi.nlm.nih.gov]

Xylulose 5-Phosphate: A Pivotal Intermediate in Carbon Fixation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xylulose 5-phosphate (Xu5P) is a key ketose-phosphate intermediate that plays a central role in the intricate network of metabolic pathways, most notably in the fixation of atmospheric carbon dioxide in photosynthetic organisms. As a critical component of the Calvin-Benson Cycle and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), Xu5P stands at a metabolic crossroads, influencing not only carbon assimilation but also redox balance and the biosynthesis of essential macromolecules. This technical guide provides a comprehensive overview of the core functions of Xu5P in carbon fixation, presenting quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways and workflows. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, metabolic engineering, and drug development, offering insights into the fundamental processes that underpin life on Earth.

The Role of this compound in the Calvin-Benson Cycle

The Calvin-Benson Cycle, the primary pathway for carbon fixation in plants, algae, and cyanobacteria, is responsible for the conversion of CO2 into organic compounds. This cycle is divided into three main stages: carboxylation, reduction, and regeneration. Xu5P is a crucial intermediate in the regeneration phase, where the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP), is reformed.

The regeneration phase involves a series of complex enzymatic reactions that convert glyceraldehyde-3-phosphate (G3P) into RuBP.[1] Five molecules of G3P (a 3-carbon sugar) are utilized to regenerate three molecules of RuBP (a 5-carbon sugar). Xu5P, a 5-carbon sugar, is a key product in this intricate series of rearrangements.

The formation of Xu5P in the Calvin Cycle is primarily catalyzed by the enzyme transketolase . Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor. In two key reactions of the regeneration phase, transketolase produces Xu5P:

-

From fructose (B13574) 6-phosphate (F6P) and glyceraldehyde 3-phosphate (G3P), producing erythrose 4-phosphate (E4P) and This compound (Xu5P) .

-

From sedoheptulose (B1238255) 7-phosphate (S7P) and glyceraldehyde 3-phosphate (G3P), producing ribose 5-phosphate (R5P) and another molecule of This compound (Xu5P) .

The newly synthesized Xu5P is then converted to its epimer, ribulose 5-phosphate (Ru5P), by the enzyme ribulose-5-phosphate 3-epimerase . This reaction is reversible and essential for channeling carbon towards the final step of RuBP regeneration. Finally, phosphoribulokinase catalyzes the ATP-dependent phosphorylation of Ru5P to regenerate RuBP, completing the cycle.[2]

Quantitative Data: Enzyme Kinetics

The efficiency of the Calvin Cycle is dependent on the kinetic properties of its constituent enzymes. Below is a summary of available kinetic parameters for the key enzymes involved in the metabolism of this compound in the context of carbon fixation.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Ribulose-5-Phosphate 3-Epimerase | Chlamydomonas reinhardtii | Ribulose 5-phosphate | 0.22 | 7100 | [3] |

| Spinacia oleracea (Spinach) | Ribulose 5-phosphate | 0.25 | 0.138 | [3] | |

| Transketolase | Saccharomyces cerevisiae | This compound | 0.04 | - | [4] |

| Spinacia oleracea (Spinach) | This compound | - | - | [5] | |

| Phosphoribulokinase | Synechocystis sp. PCC 6803 | Ribulose 5-phosphate | - | - | [1] |

| Arabidopsis thaliana | Ribulose 5-phosphate | - | - | [6] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, cofactors) and the purity of the enzyme preparation. The data presented here are for comparative purposes.

Quantitative Data: Metabolite Concentrations in Chloroplasts

The concentration of Xu5P and other Calvin Cycle intermediates within the chloroplast stroma is tightly regulated and fluctuates in response to environmental cues such as light intensity. These fluctuations are critical for maintaining metabolic homeostasis and optimizing carbon fixation.

| Metabolite | Condition | Concentration (nmol/mg Chl) | Organism | Reference |

| This compound | Light | Data not available | Spinacia oleracea | |

| Dark | Data not available | Spinacia oleracea | ||

| Ribulose 5-phosphate | Light | ~60 | Spinacia oleracea | |

| Dark | ~10 | Spinacia oleracea | ||

| Ribulose-1,5-bisphosphate | Light | ~40-50 | Spinacia oleracea | |

| Dark | <5 | Spinacia oleracea | ||

| Fructose 6-phosphate | Light | ~15 | Spinacia oleracea | |

| Dark | ~5 | Spinacia oleracea | ||

| Sedoheptulose 7-phosphate | Light | ~25 | Spinacia oleracea | |

| Dark | ~5 | Spinacia oleracea |

Note: Absolute metabolite concentrations are challenging to measure accurately and can vary between species and experimental conditions. The provided values are approximate and serve to illustrate the light-dependent dynamics of the Calvin Cycle intermediates.

Signaling Pathways and Regulatory Roles of this compound

Beyond its role as a metabolic intermediate, Xu5P is emerging as a signaling molecule that can influence other metabolic pathways. In mammalian systems, Xu5P has a well-established role in the regulation of glycolysis and lipogenesis through the activation of protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the bifunctional enzyme PFK-2/FBPase-2 and the transcription factor ChREBP.[7]

While the direct signaling roles of Xu5P in the regulation of carbon fixation in plants are less characterized, its central position in metabolism suggests potential regulatory feedback loops. For instance, the accumulation of Xu5P could potentially signal the status of the regenerative phase of the Calvin Cycle to other metabolic pathways within the chloroplast and the cytosol. The transport of Xu5P across the chloroplast envelope is mediated by the this compound/phosphate translocator (XPT), providing a direct link between the plastidial and cytosolic pools of pentose phosphates.[8] This transport could play a role in coordinating the metabolic activities of these two cellular compartments.

Caption: Key reactions involving this compound in the regeneration phase of the Calvin-Benson Cycle.

Experimental Protocols

Isolation of Intact Chloroplasts from Spinach Leaves

This protocol describes a method for isolating functional chloroplasts, which are essential for in vitro studies of carbon fixation and metabolite transport.

Materials:

-

Fresh spinach leaves

-

Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% (w/v) BSA. Keep on ice.

-

Percoll gradient solutions (40% and 80% v/v in CIB)

-

Wash Buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6)

-

Blender, cheesecloth, centrifuge, and refrigerated centrifuge tubes.

Procedure:

-

Wash spinach leaves and remove midribs.

-

Homogenize the leaves in ice-cold CIB using a blender with short bursts to minimize organelle damage.

-

Filter the homogenate through several layers of cheesecloth to remove cell debris.

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

-

Gently resuspend the crude chloroplast pellet in a small volume of CIB.

-

Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40% over 80%).

-

Centrifuge the gradient at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will band at the interface of the two Percoll layers.

-

Carefully collect the intact chloroplast band and wash with Wash Buffer by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the final chloroplast pellet in a suitable buffer for downstream applications.

Spectrophotometric Assay for this compound

This assay allows for the quantification of Xu5P by coupling its conversion to a reaction that can be monitored spectrophotometrically.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.7)

-

MgCl2 (5 mM)

-

Thiamine pyrophosphate (TPP) (0.2 mM)

-

Ribose 5-phosphate (R5P) (1 mM)

-

NADH (0.2 mM)

-

Transketolase (TK)

-

Glycerol-3-phosphate dehydrogenase (GPDH)

-

Triosephosphate isomerase (TPI)

-

Sample containing Xu5P

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, TPP, R5P, and NADH in a cuvette.

-

Add the enzymes transketolase, glycerol-3-phosphate dehydrogenase, and triosephosphate isomerase to the cuvette.

-

Initiate the reaction by adding the sample containing Xu5P.

-

The reaction cascade is as follows:

-

Transketolase uses Xu5P and R5P to produce glyceraldehyde 3-phosphate (G3P) and sedoheptulose 7-phosphate.

-

Triosephosphate isomerase converts G3P to dihydroxyacetone phosphate (DHAP).

-

Glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+.

-

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the concentration of Xu5P in the sample.

13C Metabolic Flux Analysis (MFA) Workflow

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. This workflow outlines the general steps for applying 13C-MFA to study carbon fixation.[9][10]

Caption: A generalized workflow for performing 13C Metabolic Flux Analysis to study carbon fixation pathways.

Conclusion

This compound is undeniably a key intermediate in carbon fixation, positioned at the heart of the regenerative phase of the Calvin-Benson Cycle. Its dynamic synthesis and interconversion are critical for sustaining the primary carboxylation reaction and, consequently, for photosynthetic productivity. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the intricate roles of Xu5P. Future research, particularly in the area of plant-specific signaling pathways involving Xu5P, will undoubtedly uncover new layers of regulation in carbon metabolism. A deeper understanding of these processes holds significant promise for the development of strategies to enhance crop yields and for the bioengineering of novel carbon capture technologies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. An Improved Protocol for Intact Chloroplasts and cpDNA Isolation in Conifers | PLOS One [journals.plos.org]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The this compound/Phosphate Translocator Supports Triose Phosphate, but Not Phosphoenolpyruvate Transport Across the Inner Envelope Membrane of Plastids in Arabidopsis thaliana Mutant Plants [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Xylulose 5-Phosphate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylulose 5-phosphate (Xu5P), a key intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), has emerged as a critical signaling molecule that links glucose metabolism to transcriptional regulation of genes involved in glycolysis and lipogenesis. This technical guide provides an in-depth exploration of the function of Xu5P in cellular signaling, with a primary focus on its well-characterized role in the activation of the Carbohydrate Response Element-Binding Protein (ChREBP). This document summarizes key quantitative data, provides an overview of relevant experimental methodologies, and presents signaling pathways and workflows as diagrams for enhanced clarity. While the central role of Xu5P in activating ChREBP is a prominent model, this guide also addresses the existing controversy regarding the role of glucose 6-phosphate (G6P) as a potential alternative or synergistic activator.

Introduction: Beyond a Metabolic Intermediate

This compound is a ketopentose sugar phosphate synthesized from its epimer, ribulose 5-phosphate, by the enzyme ribulose-5-phosphate 3-epimerase. Traditionally viewed as a simple intermediate in the non-oxidative branch of the pentose phosphate pathway, Xu5P is now recognized as a crucial signaling molecule in response to high carbohydrate intake. Under conditions of high glucose flux, increased levels of Xu5P act as a cellular sensor of carbohydrate availability, initiating a signaling cascade that promotes the conversion of excess carbohydrates into triglycerides for storage.

The this compound-PP2A-ChREBP Signaling Axis

The most well-documented signaling function of Xu5P is its role in the activation of the transcription factor ChREBP. This pathway is pivotal in the liver for upregulating the expression of genes necessary for glycolysis and de novo lipogenesis.

Mechanism of Activation

Under low glucose conditions, ChREBP is phosphorylated at multiple sites by protein kinase A (PKA) and AMP-activated protein kinase (AMPK), leading to its inactivation and sequestration in the cytoplasm.[1][2] Specifically, phosphorylation of Ser-196 inhibits nuclear import, while phosphorylation of Thr-666 and Ser-568 impairs DNA binding.[1][3]

Following a high-carbohydrate meal, increased glucose metabolism leads to a rise in intracellular Xu5P levels. Xu5P then allosterically activates a specific isoform of Protein Phosphatase 2A (PP2A).[1][4] This activated PP2A dephosphorylates ChREBP at key regulatory sites, including Ser-196.[1][4] Dephosphorylation of Ser-196 unmasks a nuclear localization signal (NLS), promoting ChREBP's translocation into the nucleus.[1][5] Once in the nucleus, further dephosphorylation of ChREBP by a nuclear pool of Xu5P-activated PP2A, particularly at Thr-666, allows it to bind to Carbohydrate Response Elements (ChoREs) in the promoters of its target genes, thereby activating their transcription.[1][4]

References

- 1. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite Regulation of Nuclear Localization of Carbohydrate-response Element-binding Protein (ChREBP): ROLE OF AMP AS AN ALLOSTERIC INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Nuclear Import/Export of Carbohydrate Response Element-binding Protein (ChREBP): INTERACTION OF AN α-HELIX OF ChREBP WITH THE 14-3-3 PROTEINS AND REGULATION BY PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Pivotal Role of Xylulose 5-Phosphate in the Regulation of Glycolysis and Lipogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xylulose 5-phosphate (Xu5P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), has emerged as a critical signaling molecule that orchestrates the cellular response to high carbohydrate availability. Beyond its metabolic role within the PPP, Xu5P acts as a key regulator of both glycolysis and de novo lipogenesis. It initiates a signaling cascade by activating Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and activates key regulatory proteins. This guide provides a comprehensive overview of the molecular mechanisms by which Xu5P governs these pathways, details the experimental protocols used to investigate its function, and presents key quantitative data, offering a technical resource for researchers in metabolism and drug development.

Introduction: this compound as a Glucosensor

For decades, this compound (Xu5P) was primarily viewed as a metabolic intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP), where it serves as a two-carbon donor in reactions catalyzed by transketolase[1][2]. The PPP is a crucial pathway for generating NADPH and the precursors for nucleotide biosynthesis[2]. However, seminal research has established Xu5P as a pivotal intracellular signaling molecule, a "glucosensor" that alerts the cell to an abundance of carbohydrates. In response to high glucose levels, flux through the PPP increases, leading to a rise in Xu5P concentration. This accumulation of Xu5P triggers a coordinated upregulation of both the glycolytic and lipogenic pathways, ensuring the efficient conversion of excess glucose into ATP and storage lipids.

The Core Signaling Axis: Xu5P and Protein Phosphatase 2A (PP2A)

The primary mechanism through which Xu5P exerts its regulatory effects is the allosteric activation of a specific isoform of Protein Phosphatase 2A (PP2A)[3][4][5][6]. PP2A is a major serine/threonine phosphatase with a broad range of substrates, and its activation by Xu5P is highly specific; other sugar phosphates do not elicit the same effect[3][4][5]. This Xu5P-activated PP2A (X-PP2A) acts as the central transducer of the glucose signal, dephosphorylating key downstream targets to modulate metabolic flux and gene expression.

Regulation of Glycolysis: The PFK-2/FBPase-2 Switch

The rate of glycolysis is potently controlled by the concentration of fructose (B13574) 2,6-bisphosphate (F-2,6-P2), an allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the pathway[3]. The levels of F-2,6-P2 are managed by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2)[3].

-

Kinase Activity (PFK-2): Synthesizes F-2,6-P2.

-

Phosphatase Activity (FBPase-2): Degrades F-2,6-P2.

The activity of this enzyme is regulated by phosphorylation. Phosphorylation by Protein Kinase A (PKA), typically stimulated by glucagon (B607659) during fasting, inhibits the kinase activity and stimulates the phosphatase activity, thus lowering F-2,6-P2 levels and slowing glycolysis.

In a high-glucose state, the Xu5P-PP2A axis reverses this effect. X-PP2A dephosphorylates the PFK-2/FBPase-2 enzyme, which activates its kinase domain and inactivates its phosphatase domain[1][3]. This results in a rapid increase in F-2,6-P2 levels, leading to the potent activation of PFK-1 and a significant acceleration of the glycolytic rate[3][7].

Transcriptional Regulation: The Role of ChREBP

In addition to acute metabolic control, Xu5P also mediates long-term adaptation by regulating gene expression. This is primarily achieved through the activation of the Carbohydrate-Responsive Element-Binding Protein (ChREBP), a transcription factor that upregulates genes involved in glycolysis (e.g., L-type pyruvate (B1213749) kinase, L-PK) and lipogenesis (e.g., fatty acid synthase, FAS)[3][4][8].

ChREBP's activity is controlled by its phosphorylation state and subcellular localization. During fasting, PKA and AMP-activated protein kinase (AMPK) phosphorylate ChREBP, leading to its inactivation and retention in the cytoplasm[3][8].

Following a high-carbohydrate meal, the Xu5P-activated PP2A dephosphorylates ChREBP at key serine/threonine residues (such as Ser196 and Thr666)[3][4][9]. This dephosphorylation promotes ChREBP's translocation into the nucleus, where it binds to Carbohydrate Response Elements (ChoREs) in the promoters of its target genes, thereby activating their transcription[3][8][9].

A Point of Controversy: Xu5P vs. Glucose 6-Phosphate (G6P)

While the Xu5P-PP2A-ChREBP model is well-supported, some studies have challenged it, proposing that glucose 6-phosphate (G6P), not Xu5P, is the essential glucose metabolite for ChREBP activation in the liver[10][11]. These studies suggest that PP2A activity is not required for ChREBP activation in response to glucose and that G6P is critical for both its nuclear translocation and transcriptional activity[10]. This remains an area of active investigation, and it is possible that different metabolites or mechanisms are dominant in different cell types or under specific metabolic conditions[11][12].

Quantitative Data Summary

The metabolic shift triggered by Xu5P is reflected in the changing concentrations of key metabolites and enzyme activities.

Table 1: Hepatic Concentrations of Pentose Phosphates in Rats under Different Dietary States Data extracted from Casazza JP, et al. (1984)[13]

| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Fat-Free Meal Fed (nmol/g) |

| This compound | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 |

| Ribulose 5-Phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 |

| Ribose 5-Phosphate + Sedoheptulose (B1238255) 7-Phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 |

Table 2: Effect of Xu5P on PP2A Activity Qualitative summary from Kabashima T, et al. (2003)[3][5]

| Condition | Relative PP2A Activity | Notes |

| Extract from Fasted Liver | Baseline | Low basal activity. |

| Extract from Fasted Liver + Xu5P | Significantly Increased | Addition of Xu5P elevates phosphatase activity to levels seen in fed livers. |

| Extract from High-Carbohydrate Fed Liver | High | High endogenous activity, correlating with high in vivo Xu5P levels. |

Experimental Protocols & Workflows

Investigating the Xu5P signaling pathway requires a specific set of biochemical assays.

Measurement of this compound

This assay quantifies Xu5P levels in tissue extracts.

-

Principle: A fluorimetric enzymatic assay based on the method of Casazza and Veech[3]. Xu5P is converted to fructose 6-phosphate, which is then coupled to the production of NADPH, a fluorescent molecule.

-

Methodology:

-

Prepare perchloric acid (HClO₄) extracts of freeze-clamped liver tissue to deproteinize the sample.

-

Neutralize the extracts.

-

In a reaction mixture, add the sample to a buffer containing transketolase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase.

-

The reaction couples the conversion of Xu5P to the reduction of NADP⁺ to NADPH.

-

Measure NADPH formation fluorimetrically with excitation at 354 nm and emission at 452 nm[3].

-

Protein Phosphatase 2A (PP2A) Activity Assay

This assay measures the enzymatic activity of PP2A, often from immunoprecipitated samples.

-

Principle: A non-radioactive, colorimetric assay. PP2A is isolated and incubated with a synthetic phosphopeptide substrate. The amount of free phosphate released is quantified using a malachite green-based detection reagent[14][15].

-

Methodology:

-

Lyse cells or tissues in a buffer without phosphatase inhibitors.

-

Immunoprecipitate the PP2A catalytic subunit (PP2Ac) from the lysate using a specific antibody coupled to beads[14].

-

Wash the beads to remove non-specific proteins.

-

Add the immunoprecipitated PP2A to a reaction buffer containing a specific threonine phosphopeptide substrate (e.g., K-R-pT-I-R-R)[14][16].

-

Incubate for 15-30 minutes at room temperature to allow dephosphorylation.

-

Terminate the reaction and add malachite green solution. This solution forms a colored complex with the free phosphate released.

-

Measure the absorbance on a plate reader (e.g., at 620 nm) and calculate activity against a phosphate standard curve[14][15][17].

-

ChREBP Transcriptional Activity Assay

This assay measures the ability of ChREBP to activate gene transcription.

-

Principle: A reporter gene assay. Cells are co-transfected with a plasmid expressing ChREBP and a reporter plasmid where a reporter gene (e.g., firefly luciferase) is driven by a promoter containing multiple copies of the Carbohydrate Response Element (ChoRE)[18][19].

-

Methodology:

-

Co-transfect host cells (e.g., HEK293 or 832/13 cells) with expression plasmids for ChREBP and its partner Mlx, along with the ChoRE-luciferase reporter plasmid and a control reporter (e.g., Renilla luciferase)[16][19].

-

Culture the cells overnight.

-

Treat the cells with experimental conditions (e.g., low vs. high glucose) for a set period (e.g., 24 hours)[19].

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Calculate ChREBP activity as the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency[19].

-

Implications for Drug Development

The central role of the Xu5P pathway in linking carbohydrate intake to glycolysis and fat synthesis makes it a compelling target for therapeutic intervention in metabolic diseases.

-

Non-alcoholic Fatty Liver Disease (NAFLD): By driving de novo lipogenesis via ChREBP, the Xu5P pathway is a key contributor to hepatic fat accumulation. Inhibitors of this pathway could potentially reduce liver steatosis.

-

Obesity and Type 2 Diabetes: ChREBP activation contributes to the development of obesity and glucose intolerance[8]. Modulating the activity of X-PP2A or ChREBP could offer a strategy to uncouple high glucose levels from excessive fat production and improve insulin (B600854) sensitivity.

-

Cancer Metabolism: Many cancer cells exhibit high rates of glycolysis (the Warburg effect). Targeting PFK-1 activation by modulating the Xu5P/F-2,6-P2 axis could be a potential anti-neoplastic strategy.

Conclusion

This compound is a key metabolic regulator that functions as a sensitive indicator of carbohydrate availability. Through its activation of PP2A, it provides both rapid allosteric control of glycolytic flux and long-term transcriptional adaptation of metabolic genes. This dual-pronged regulation ensures that excess glucose is efficiently channeled into energy production and lipid storage. While some mechanistic details, particularly concerning ChREBP activation, are still debated, the Xu5P signaling pathway represents a fundamental link between nutrient sensing and metabolic programming, offering promising targets for future therapeutic development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]

- 3. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. To be or not to be: PP2A as a dual player in CNS functions, its role in neurodegeneration, and its interaction with brain insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mechanism for fatty acid inhibition of glucose utilization in liver. Role of xylulose 5-P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ChREBP Transcription Factor Assay Kit (ab133103) is not available | Abcam [abcam.com]

- 10. Glucose 6-phosphate, rather than this compound, is required for the activation of ChREBP in response to glucose in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of glucose-6-phosphate and xylulose-5-phosphate in the regulation of glucose-stimulated gene expression in the pancreatic β cell line, INS-1E [jstage.jst.go.jp]

- 12. Role of glucose-6-phosphate and xylulose-5-phosphate in the regulation of glucose-stimulated gene expression in the pancreatic β cell line, INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The measurement of this compound, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serum Analysis and Protein Phosphatase 2A Activity Assay [bio-protocol.org]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. Activation of carbohydrate response element binding protein (ChREBP) by ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Glucose Activates ChREBP by Increasing Its Rate of Nuclear Entry and Relieving Repression of Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

Enzymes involved in the synthesis and degradation of xylulose 5-phosphate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylulose 5-phosphate (Xu5P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the pentose (B10789219) phosphate (B84403) pathway (PPP). Beyond its metabolic functions, Xu5P has emerged as a critical signaling molecule, linking glucose metabolism to the regulation of glycolysis and lipogenesis. This technical guide provides a comprehensive overview of the enzymatic processes governing the synthesis and degradation of Xu5P. It details the kinetics of the key enzymes involved, provides experimental protocols for their assessment, and illustrates the intricate metabolic and signaling pathways through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, offering insights into potential therapeutic targets within these pathways.

Introduction

This compound is a ketopentose phosphate that occupies a central crossroads in cellular metabolism. It is a key component of the non-oxidative branch of the pentose phosphate pathway, where it serves as a two-carbon donor in reactions catalyzed by transketolase. The synthesis and degradation of Xu5P are tightly regulated, ensuring a balance between the production of reducing equivalents (NADPH), precursors for nucleotide biosynthesis, and intermediates for glycolysis and gluconeogenesis.

Recent discoveries have illuminated the role of Xu5P as a signaling molecule. In response to high glucose levels, an increase in Xu5P concentration activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP).[1][2] This activation leads to the upregulation of genes involved in glycolysis and de novo lipogenesis. Understanding the enzymes that control the cellular pool of Xu5P is therefore of significant interest for the study and treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Enzymatic Synthesis of this compound

The production of this compound in human cells occurs through several metabolic routes, with the pentose phosphate pathway being the most prominent.

Pentose Phosphate Pathway

The primary route for Xu5P synthesis is the pentose phosphate pathway (PPP). In the non-oxidative phase of the PPP, D-ribulose 5-phosphate, which is formed during the oxidative phase, is epimerized to D-xylulose 5-phosphate.

-

Ribulose-5-Phosphate 3-Epimerase (RPE) : This enzyme catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate. This reaction is crucial for channeling pentose phosphates into the non-oxidative PPP.

D-Xylose Metabolism

Dietary D-xylose can be converted to Xu5P through a two-step process.

-

Xylose Isomerase : In some microorganisms, this enzyme directly isomerizes D-xylose to D-xylulose.

-

Xylulokinase (XK) : This kinase phosphorylates D-xylulose to form D-xylulose 5-phosphate, utilizing ATP as the phosphate donor.[2][3]

Enzymatic Degradation of this compound

The catabolism of this compound is primarily mediated by enzymes of the non-oxidative pentose phosphate pathway and the phosphoketolase pathway in certain organisms.

Pentose Phosphate Pathway

-

Transketolase (TKT) : This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme utilizes Xu5P as a donor of a two-carbon ketol group. TKT transfers this unit to an aldose acceptor, such as ribose 5-phosphate or erythrose 4-phosphate, leading to the formation of sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate, or fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, respectively.[4]

Phosphoketolase Pathway

While not a major pathway in humans, the phosphoketolase pathway is a significant route of Xu5P degradation in many bacteria.

-

Phosphoketolase (PK) : This enzyme catalyzes the phosphorylytic cleavage of D-xylulose 5-phosphate into glyceraldehyde 3-phosphate and acetyl phosphate.[5]

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in Xu5P metabolism are crucial for understanding the regulation of this metabolic node. The following tables summarize the available quantitative data for key human enzymes.

| Enzyme | Substrate(s) | Km (mM) | kcat (s-1) | Optimal pH | Source Organism |

| Transketolase (TKT) | D-Xylulose 5-phosphate | 0.5 | - | ~7.6 | Human |

| D-Ribose 5-phosphate | 0.3 | - | ~7.6 | Human | |

| Transaldolase (TAL) | Erythrose 4-phosphate | 0.13 | - | 6.9 - 7.2 | Human (Liver) |

| Fructose 6-phosphate | 0.30 - 0.35 | - | 6.9 - 7.2 | Human (Liver) | |

| Ribulose-5-Phosphate 3-Epimerase (RPE) | D-Ribulose 5-phosphate | - | - | - | Human |

| Xylulokinase (XK) | D-Xylulose | 0.024 ± 0.003[2][3] | 35 ± 5[2][3] | - | Human |

| Phosphoketolase (PK) | D-Xylulose 5-phosphate | - | - | - | Not typically found in humans |

Signaling Pathways Involving this compound

The role of Xu5P as a signaling molecule is primarily mediated through its activation of Protein Phosphatase 2A (PP2A).

The Xu5P-PP2A-ChREBP Signaling Cascade

An increase in intracellular glucose leads to a rise in Xu5P levels via the pentose phosphate pathway. Xu5P allosterically activates a specific isoform of PP2A.[2] This activated PP2A then dephosphorylates the transcription factor ChREBP at key serine residues.[1] Dephosphorylated ChREBP translocates to the nucleus, where it forms a heterodimer with Mlx (Max-like protein X) and binds to carbohydrate response elements (ChoREs) in the promoters of target genes, thereby upregulating their transcription. These genes encode enzymes involved in glycolysis (e.g., L-pyruvate kinase) and de novo lipogenesis (e.g., acetyl-CoA carboxylase, fatty acid synthase).

Metabolic Fates of this compound

This compound stands at a critical juncture, with its carbon skeleton being directed towards several key metabolic pathways.

Experimental Protocols

Accurate measurement of the activity of enzymes involved in Xu5P metabolism is essential for research and drug development. The following sections provide detailed methodologies for key enzyme assays.

General Principles of Spectrophotometric Enzyme Assays

Many of the enzyme assays described below are coupled spectrophotometric assays. In these assays, the product of the enzyme of interest is converted through one or more subsequent reactions catalyzed by "coupling" enzymes, ultimately leading to the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH). The change in absorbance at 340 nm, corresponding to the change in concentration of NADH or NADPH, is monitored over time to determine the reaction rate.

Assay for Transketolase (TKT) Activity

This assay measures the production of glyceraldehyde 3-phosphate (G3P) from the transketolase-catalyzed reaction between this compound and ribose 5-phosphate. The G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI), and DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), with the concomitant oxidation of NADH to NAD+.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2 and 0.1 mM thiamine pyrophosphate (TPP).

-

Substrate Solution: 10 mM D-xylulose 5-phosphate and 10 mM D-ribose 5-phosphate in assay buffer.

-

Coupling Enzyme Mix: A solution containing triosephosphate isomerase (approx. 10 units/mL) and α-glycerophosphate dehydrogenase (approx. 1 unit/mL) in assay buffer.

-

NADH Solution: 5 mM NADH in assay buffer.

-

Enzyme Sample: Purified or partially purified transketolase.

-

-

Procedure:

-

In a cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, 50 µL of coupling enzyme mix, and 50 µL of NADH solution.

-

Incubate the mixture at 37°C for 5 minutes to allow temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding 10-50 µL of the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

-

Assay for Transaldolase (TAL) Activity

This assay measures the formation of glyceraldehyde 3-phosphate (G3P) from the transaldolase-catalyzed reaction between fructose 6-phosphate and erythrose 4-phosphate. The G3P produced is measured using the same coupling enzyme system as in the transketolase assay.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8.

-

Substrate Solution: 50 mM D-fructose 6-phosphate and 5 mM D-erythrose 4-phosphate in assay buffer.

-

Coupling Enzyme Mix: A solution containing triosephosphate isomerase (approx. 10 units/mL) and α-glycerophosphate dehydrogenase (approx. 1 unit/mL) in assay buffer.

-

NADH Solution: 5 mM NADH in assay buffer.

-

Enzyme Sample: Purified or partially purified transaldolase.

-

-

Procedure:

-

In a cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, 50 µL of coupling enzyme mix, and 50 µL of NADH solution.

-

Incubate at 30°C for 5 minutes to reach thermal equilibrium and record the background rate of NADH oxidation.

-

Start the reaction by adding 10-50 µL of the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

-

Assay for Ribulose-5-Phosphate 3-Epimerase (RPE) Activity

This coupled assay measures the conversion of ribulose 5-phosphate to this compound. The this compound produced is then used by transketolase in the presence of ribose 5-phosphate to generate glyceraldehyde 3-phosphate, which is measured as described above.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.1 mM TPP.

-

Substrate Solution: 20 mM D-ribulose 5-phosphate and 20 mM D-ribose 5-phosphate in assay buffer.

-

Coupling Enzyme Mix: A solution containing transketolase (approx. 1 unit/mL), triosephosphate isomerase (approx. 10 units/mL), and α-glycerophosphate dehydrogenase (approx. 1 unit/mL) in assay buffer.

-

NADH Solution: 5 mM NADH in assay buffer.

-

Enzyme Sample: Purified or partially purified ribulose-5-phosphate 3-epimerase.

-

-

Procedure:

-

Combine 800 µL of assay buffer, 100 µL of substrate solution, 50 µL of coupling enzyme mix, and 50 µL of NADH solution in a cuvette.

-

Incubate at 37°C for 5 minutes to establish a baseline.

-

Initiate the reaction with the addition of 10-50 µL of the RPE sample.

-

Record the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of the reaction is proportional to the RPE activity.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites, including Xu5P.

-

Sample Preparation:

-

Rapidly quench metabolic activity in cell or tissue samples, typically using cold methanol (B129727) or other quenching solutions.

-

Extract metabolites using a suitable solvent system (e.g., methanol/water or acetonitrile/water).

-

Centrifuge to remove cellular debris.

-

The supernatant containing the metabolites is then dried and reconstituted in a solvent compatible with the LC-MS system.

-

-

LC-MS/MS Analysis:

-

Separation of Xu5P from other isomers and metabolites is achieved using a suitable liquid chromatography method, often employing an anion-exchange or reversed-phase column with an ion-pairing reagent.

-

Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Xu5P are monitored for high selectivity.

-

Absolute quantification is achieved by using a stable isotope-labeled internal standard of Xu5P.

-

Experimental Workflows

Workflow for Spectrophotometric Enzyme Kinetic Analysis

Workflow for LC-MS/MS Quantification of this compound

Conclusion

The enzymes responsible for the synthesis and degradation of this compound are central to cellular carbon metabolism and have significant implications for the regulation of key metabolic pathways. The emergence of Xu5P as a signaling molecule has opened new avenues for research into metabolic diseases and the development of novel therapeutic strategies. This technical guide has provided a detailed overview of the enzymes, their kinetics, and the pathways they populate. The experimental protocols and workflows presented herein offer a practical resource for researchers aiming to investigate this critical area of metabolism. A deeper understanding of the intricate regulation of Xu5P homeostasis will undoubtedly contribute to the advancement of our knowledge of metabolic health and disease.

References

- 1. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 2. This compound mediates glucose-induced lipogenesis by this compound-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Phosphoketolase - Wikipedia [en.wikipedia.org]

The Metabolic Crossroads of a Key Pentose Phosphate: A Technical Guide to the Fate of Xylulose 5-Phosphate in Diverse Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylulose 5-phosphate (Xu5P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). This technical guide provides an in-depth exploration of the metabolic fate of Xu5P across a range of organisms, from bacteria and archaea to plants and mammals. It details the key enzymatic reactions that consume Xu5P, summarizes quantitative data on enzyme kinetics and metabolite concentrations, and provides comprehensive experimental protocols for studying its metabolism. Through detailed pathway diagrams and structured data presentation, this guide serves as a critical resource for researchers investigating metabolic pathways and their implications in health, disease, and biotechnology.

Introduction: The Centrality of this compound

D-Xylulose (B119806) 5-phosphate is a ketopentose sugar phosphate that occupies a crucial node in cellular metabolism.[1] It is primarily formed from its epimer, ribulose 5-phosphate, by the enzyme ribulose-5-phosphate 3-epimerase.[1][2] The metabolic significance of Xu5P stems from its role as a key substrate in the non-oxidative Pentose Phosphate Pathway (PPP), a fundamental route for the synthesis of nucleotide precursors and the generation of reducing power in the form of NADPH.[3][4][5] Beyond the PPP, Xu5P is involved in diverse metabolic processes, including the Calvin cycle in photosynthetic organisms and alternative glycolytic routes in certain microbes.[6][7] Furthermore, in mammalian systems, Xu5P has emerged as a signaling molecule that regulates glycolysis and lipogenesis.[8][9] Understanding the metabolic fate of Xu5P is therefore essential for a comprehensive grasp of cellular carbon flow and its regulation.

The Canonical Fate: The Pentose Phosphate Pathway

In the vast majority of organisms, the primary metabolic route for this compound is the non-oxidative branch of the Pentose Phosphate Pathway. This series of reversible reactions interconverts five-carbon sugars with intermediates of glycolysis, namely fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. The two key enzymes responsible for the utilization of Xu5P in this pathway are transketolase and transaldolase.

Transketolase: The Two-Carbon Shuffle

Transketolase (TKT) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[10][11] this compound serves as a prominent ketol donor in two critical reactions within the PPP:

-

This compound + Ribose 5-phosphate ⇌ Sedoheptulose (B1238255) 7-phosphate + Glyceraldehyde 3-phosphate [12]

-

This compound + Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate [12]

These reactions are vital for the regeneration of glycolytic intermediates from pentose phosphates and for the production of erythrose 4-phosphate, a precursor for the synthesis of aromatic amino acids.[5]

Transaldolase: The Three-Carbon Exchange

Following the action of transketolase, the resulting sedoheptulose 7-phosphate can be further metabolized by transaldolase (TAL). This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose 6-phosphate. While not directly utilizing Xu5P, the activity of transaldolase is intrinsically linked to its metabolism by providing the substrate for the second transketolase reaction.

Alternative Fates of this compound

While the Pentose Phosphate Pathway represents the most common fate of Xu5P, several alternative metabolic routes exist in different organisms, highlighting the metabolic plasticity of life.

The Phosphoketolase Pathway: A Shortcut to Acetyl-Phosphate

In some bacteria, particularly lactic acid bacteria and bifidobacteria, and certain fungi, this compound can be cleaved by the enzyme phosphoketolase (Xfp).[7][13][14] This thiamine pyrophosphate-dependent enzyme catalyzes the phosphorolytic cleavage of Xu5P into glyceraldehyde 3-phosphate and acetyl-phosphate.[7][13]

This compound + Phosphate ⇌ Glyceraldehyde 3-phosphate + Acetyl-phosphate + H₂O [14]

This pathway, often part of heterolactic fermentation, provides a direct link between pentose metabolism and the production of acetate (B1210297) and ethanol, as well as ATP generation via substrate-level phosphorylation from acetyl-phosphate.[13][15]

The Calvin Cycle: Carbon Fixation in Photosynthetic Organisms

In plants and other photosynthetic organisms, this compound is a key intermediate in the regeneration phase of the Calvin-Benson-Bassham (CBB) cycle.[6][16] In this pathway, Xu5P, along with ribose 5-phosphate, is converted to ribulose 5-phosphate by phosphopentose epimerase and phosphopentose isomerase, respectively.[6] Ribulose 5-phosphate is then phosphorylated to ribulose-1,5-bisphosphate, the primary acceptor of CO₂ in carbon fixation.[6][16] The transketolase and transaldolase reactions in the Calvin cycle are essentially the reverse of those in the non-oxidative PPP, working to synthesize pentose phosphates from triose phosphates.[6][10]

Xylose Metabolism in Bacteria and Yeasts

Many microorganisms can utilize D-xylose, a major component of hemicellulose, as a carbon source. The metabolic pathways for xylose utilization converge on the formation of this compound.[17][18]

-